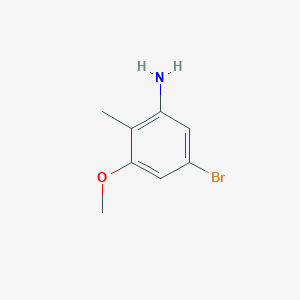

5-Bromo-3-methoxy-2-methylaniline

Description

Properties

IUPAC Name |

5-bromo-3-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQIETQHZSHSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287029 | |

| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-45-6 | |

| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methoxy-2-methylaniline

CAS Number: 1082040-45-6[1][2]

For: Researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Building Block

5-Bromo-3-methoxy-2-methylaniline is a substituted aniline derivative that, despite its commercial availability, remains a compound with a limited footprint in publicly accessible scientific literature. Its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom allows for the introduction of molecular diversity through cross-coupling reactions, while the amino group serves as a key handle for amide bond formation and other nucleophilic substitutions. The methoxy and methyl groups on the aromatic ring further modulate the compound's electronic properties and steric hindrance, offering fine-tuning capabilities in the design of novel molecules. This guide aims to provide a comprehensive overview of the known properties of this compound, drawing upon available data and contextualizing its potential applications based on the reactivity of analogous structures.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported in peer-reviewed literature. The following table summarizes the available information, primarily from chemical supplier databases. It is important to note that properties such as melting point, boiling point, and density are often predicted or not experimentally verified for commercially available but sparsely studied compounds.

| Property | Value | Source |

| CAS Number | 1082040-45-6 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO | [2] |

| Molecular Weight | 216.08 g/mol | [2] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Melting Point | Not available | [1][2] |

| Boiling Point | Not available | [1][2] |

| Density | Not available | [1][2] |

| Solubility | Not specified (expected to be soluble in organic solvents) |

Synthesis and Reactivity

Synthetic Approaches

A definitive, published synthetic route for this compound could not be identified in the current body of scientific literature. However, based on established organic chemistry principles and syntheses of isomeric and related compounds, a plausible synthetic strategy can be proposed. A common approach to substituted anilines involves the reduction of a corresponding nitroaromatic precursor.

A potential, though unverified, synthetic workflow is outlined below:

Caption: A potential synthetic route to this compound.

Reactivity Profile

The reactivity of this compound is dictated by its key functional groups:

-

Amino Group (-NH₂): This group is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. It is a key site for forming amide linkages, which are prevalent in pharmaceutical compounds.

-

Bromo Group (-Br): The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, and alkyl groups at this position, enabling the construction of complex molecular scaffolds.

-

Aromatic Ring: The aniline ring is activated towards electrophilic aromatic substitution, with the directing effects of the amino, methoxy, and methyl groups influencing the position of incoming electrophiles.

Potential Applications in Drug Discovery

While no specific applications of this compound in drug development have been documented in the available literature, its structural motifs are present in a number of biologically active molecules. Bromoaniline derivatives are frequently utilized as key intermediates in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. For instance, related bromo-fluoro-methylaniline structures are key components in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential cancer therapeutics.

The following diagram illustrates a generalized workflow where a substituted aniline, such as the topic compound, could be employed in a drug discovery program.

Caption: Generalized drug discovery workflow utilizing a substituted aniline building block.

Safety and Handling

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Harmful if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

-

First Aid Measures:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

Conclusion

This compound represents a chemical entity with untapped potential. Its trifunctional nature makes it an attractive starting material for the synthesis of complex organic molecules. While the lack of detailed published data currently limits its widespread application, the foundational principles of organic chemistry suggest that it could be a valuable tool for researchers in drug discovery and materials science. Further investigation into its synthesis, characterization, and reactivity is warranted to fully elucidate its utility.

References

-

5-Bromo-2-methoxyaniline. PubChem. [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. [Link]

-

An Efficient Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3-Carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

-

6-Fluoro-1H-indole-4-carboxylic Acid Methyl Ester CAS 1082040-43-4. Home Sunshine Pharma. [Link]

-

ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. ResearchGate. [Link]

-

2-Bromo-5-methoxyaniline. PubChem. [Link]

-

Scope of the meta-bromoaniline synthesis. ResearchGate. [Link]

-

Factory supply Price Methyl 6-fluoro-1H-indole-4-carboxylate cas 1082040-43-4. UCHEM. [Link]

- Salts and polymorphs of 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one.

- Novel compounds useful as poly(adp-ribose) polymerase (parp) inhibitors.

- L-proline and citric acid co-crystals of (2S, 3R, 4R, 5S,6R)-2-(3-((5-(4-fluorophenyl)thiopen-2-yl)methyl)4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.

- Salts and polymorphs of 8-fluoro-2-{4-[(methylamino}methyl]phenyl}-1,3,4,5-tetrahydro-6h-azepino[5,4,3-cd]indol-6-one.

Sources

A Technical Guide to the Synthesis of 5-Bromo-3-methoxy-2-methylaniline

An in-depth technical guide on the synthesis of 5-Bromo-3-methoxy-2-methylaniline

Introduction

Substituted anilines are foundational building blocks in modern organic chemistry, serving as versatile precursors for a multitude of high-value molecules, particularly in the pharmaceutical and materials science sectors.[1] this compound is a polysubstituted aniline featuring a specific substitution pattern that makes it a valuable intermediate for drug discovery and the synthesis of complex molecular probes. Its structure contains multiple functional handles—an amine, a bromo group, and a methoxy ether—each offering distinct opportunities for further chemical modification. For instance, the amine group can undergo acylation or alkylation, while the bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[1]

The primary challenge in synthesizing molecules like this compound lies in achieving the correct regiochemical arrangement of substituents on the aromatic ring. Standard electrophilic substitution reactions on substituted benzenes are governed by the directing effects of the existing groups, which can often lead to mixtures of isomers. This guide presents a logical and robust three-step synthetic pathway designed to overcome these challenges, proceeding from a commercially available starting material to the final product. The chosen strategy relies on the classical and highly reliable method of reducing a nitroaromatic precursor to form the target aniline.[1] The core of this guide focuses on the controlled synthesis of this key nitroaromatic intermediate, explaining the chemical principles behind each transformation.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

The most dependable method for introducing an aniline functional group is through the reduction of a nitro group. This transformation is typically high-yielding and chemoselective. Therefore, our retrosynthetic analysis identifies 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene as the immediate precursor. The synthesis of this key intermediate presents the main regiochemical challenge, which can be addressed by a carefully planned sequence of reactions starting from 2-Methyl-3-nitrophenol .

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Methoxy-2-methyl-1-nitrobenzene

The first step involves the methylation of the phenolic hydroxyl group of 2-Methyl-3-nitrophenol. A Williamson ether synthesis is an ideal choice for this transformation, utilizing a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base. The base, typically potassium carbonate (K₂CO₃), deprotonates the phenol to form the more nucleophilic phenoxide anion, which then attacks the methylating agent in an Sₙ2 reaction.

Reaction: 2-Methyl-3-nitrophenol → 3-Methoxy-2-methyl-1-nitrobenzene

Detailed Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methyl-3-nitrophenol (10.0 g, 65.3 mmol) and acetone (100 mL).

-

Addition of Base: Add anhydrous potassium carbonate (13.5 g, 97.9 mmol, 1.5 eq) to the solution.

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (8.24 g, 6.2 mL, 65.3 mmol, 1.0 eq) dropwise over 10 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the residue from ethanol/water to obtain pure 3-Methoxy-2-methyl-1-nitrobenzene as a solid.

Step 2: Synthesis of 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene

This step is the most critical for establishing the final substitution pattern. It involves the electrophilic aromatic substitution (bromination) of the intermediate synthesized in Step 1. The regiochemical outcome is determined by the combined directing effects of the substituents on the ring:

-

Methoxy (-OMe): A strongly activating, ortho-, para-director.

-

Methyl (-Me): A weakly activating, ortho-, para-director.

-

Nitro (-NO₂): A strongly deactivating, meta-director.

The methoxy and methyl groups strongly favor substitution at the C4 and C6 positions. However, the nitro group directs towards the C5 position. While the activating groups typically dominate, the C5 position is sterically accessible and electronically favored by the nitro group's meta-directing influence. By using molecular bromine in a non-polar solvent with a catalyst such as iron(III) bromide, the reaction can be guided to the desired C5 position.

Reaction: 3-Methoxy-2-methyl-1-nitrobenzene → 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene

Detailed Protocol:

-

Setup: In a 250 mL three-neck flask fitted with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap (for HBr), dissolve 3-Methoxy-2-methyl-1-nitrobenzene (10.0 g, 59.8 mmol) in dichloromethane (DCM, 100 mL). Cool the flask in an ice bath to 0 °C.

-

Catalyst: Add a catalytic amount of iron powder (0.3 g).

-

Addition of Bromine: Slowly add a solution of bromine (9.56 g, 3.1 mL, 59.8 mmol, 1.0 eq) in DCM (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by carefully pouring it into a cold, saturated solution of sodium thiosulfate (100 mL) to destroy excess bromine. Separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired 5-bromo isomer.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A classic and effective method is the use of a metal in acidic conditions, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[1] This method is robust, high-yielding, and tolerant of the bromo and methoxy functional groups.

Reaction: 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene → this compound

Detailed Protocol:

-

Setup: To a 500 mL round-bottom flask, add 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene (10.0 g, 40.6 mmol) and ethanol (150 mL).

-

Reagents: Add granulated tin (24.1 g, 203 mmol, 5.0 eq). Heat the mixture to 70 °C with vigorous stirring.

-

Acid Addition: Slowly add concentrated hydrochloric acid (80 mL) dropwise via an addition funnel, maintaining a steady reflux. The reaction is exothermic.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extraction: Extract the resulting slurry with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude aniline can be further purified by vacuum distillation or recrystallization to yield the final product, this compound.

Summary of Synthesis Parameters

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 2-Methyl-3-nitrophenol | Dimethyl sulfate, K₂CO₃ | 3-Methoxy-2-methyl-1-nitrobenzene | 85-95% |

| 2 | 3-Methoxy-2-methyl-1-nitrobenzene | Bromine (Br₂), Fe | 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene | 50-65% (isomer dependent) |

| 3 | 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene | Tin (Sn), HCl | This compound | 80-90% |

Overall Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Safety and Handling

All procedures described herein should be conducted by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Dimethyl Sulfate: Extremely toxic, corrosive, and a suspected carcinogen. Avoid all contact.[2]

-

Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care.

-

Concentrated Acids (HCl): Corrosive and cause severe burns.

-

Anilines: Substituted anilines are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[3][4]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

ACS Publications. Synthesis of meta-Substituted Anilines via Copper-Catalyzed[1][5]-Methoxy Rearrangement. Organic Letters. 2020. Available at: [Link]

-

ACS Publications. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. 2021. Available at: [Link]

Sources

A Technical Guide to 5-Bromo-3-methoxy-2-methylaniline: A Versatile Building Block in Modern Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 5-Bromo-3-methoxy-2-methylaniline, a substituted aniline derivative of significant interest to researchers and scientists in organic synthesis and medicinal chemistry. We will explore its core chemical identity, physicochemical properties, a detailed and validated synthetic protocol, and its strategic applications as a versatile intermediate in the development of complex pharmaceutical agents. The unique trifunctional nature of this molecule, featuring reactive sites at the amine, the bromine atom, and the aromatic ring, allows for a high degree of synthetic flexibility, making it an invaluable scaffold for constructing novel bioactive compounds. This document serves as a comprehensive resource for professionals engaged in drug development and advanced chemical research.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and nomenclature is fundamental to its application in research. This compound is a polysubstituted aromatic amine with a distinct arrangement of functional groups that dictates its chemical behavior.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is This compound .[1][2] This name systematically describes the substitution pattern on the aniline core:

-

Aniline: The parent structure is a benzene ring bearing an amino (-NH₂) group.

-

2-methyl: A methyl (-CH₃) group is located at the C2 position, adjacent to the amino group.

-

3-methoxy: A methoxy (-OCH₃) group is at the C3 position.

-

5-Bromo: A bromine (-Br) atom is at the C5 position.

The chemical structure is depicted below:

Key Chemical Identifiers

Quantitative and identifying data for this compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 1082040-45-6 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO | [2] |

| Molecular Weight | 216.08 g/mol | [2] |

| Canonical SMILES | CC1=C(C(C=C(C1)Br)OC)N | N/A |

| InChI Key | Not readily available | N/A |

Physicochemical Properties

The physical properties of a chemical reagent are critical for designing experiments, particularly for determining appropriate solvents, reaction temperatures, and purification methods. While comprehensive experimental data for this specific isomer is not widely published, the table below includes key available information.

| Property | Value | Notes |

| Appearance | Not specified; likely a solid at room temperature | Based on similar substituted anilines. |

| Melting Point | Data not available | For reference, the related compound 5-Bromo-2-methylaniline has a melting point of 33 °C.[3] |

| Boiling Point | Data not available | For reference, 5-Bromo-2-methylaniline has a boiling point of 139 °C at 17 mmHg.[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). | General property of similar aromatic compounds. |

| Storage | Sealed in dry, Room Temperature. | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound typically involves the selective bromination of its precursor, 3-methoxy-2-methylaniline. The reaction is an electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the existing substituents on the aromatic ring.

Synthetic Strategy and Regioselectivity

The amino (-NH₂) group is a powerful activating and ortho, para-directing group. The methyl (-CH₃) group is a weaker activating ortho, para-director. The methoxy (-OCH₃) group is also a strong activating ortho, para-director. In the precursor, 3-methoxy-2-methylaniline, the positions ortho and para to the primary director (the amino group) are C2, C4, and C6.

-

Position C2: Blocked by the methyl group.

-

Position C6: Sterically hindered by the adjacent methyl group at C2.

-

Position C4: Activated by the amino group (para) and the methoxy group (ortho), but potentially hindered by the C3-methoxy group.

-

Position C5: While not directly ortho or para to the amino group, it is para to the methyl group and is electronically accessible.

Given the combined electronic and steric influences, selective bromination at the C5 position is achievable under controlled conditions, which minimizes the formation of other isomers. A common and effective method involves the use of N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of this compound. This self-validating system includes in-process checks to ensure reaction completion and a robust purification scheme.

Materials:

-

3-methoxy-2-methylaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

-

Reaction Setup: Dissolve 3-methoxy-2-methylaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature is crucial to control the reaction's exothermicity and prevent potential side reactions or over-bromination.

-

Reagent Addition: Add NBS (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow, portion-wise addition of the brominating agent maintains control over the reaction rate and selectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Add saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthetic process.

Caption: Use of the title compound as a scaffold in drug discovery.

Safety and Handling

As with all aniline derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. While specific toxicology data is limited, related bromoanilines are classified as harmful if swallowed, causing skin and eye irritation. [3][4]

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure provides multiple, orthogonally reactive sites that synthetic chemists can exploit to build complex molecular targets. The robust and controllable synthetic routes to this compound, coupled with its utility in proven drug discovery scaffolds, establish it as a valuable tool for developing the next generation of therapeutic agents.

References

-

PubChem. 5-Bromo-2-methoxyaniline. National Center for Biotechnology Information. [Link]

- Fiorentino, F., et al. (2021). Emerging therapeutic potential of SIRT6 modulators. Journal of Medicinal Chemistry, 64, 9732–9758.

- Google Patents.

Sources

An In-Depth Technical Guide to the Solubility of 5-Bromo-3-methoxy-2-methylaniline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in synthetic reactions, purification processes, formulation development, and biological systems. This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-3-methoxy-2-methylaniline. In the absence of extensive, publicly available empirical data for this specific molecule, this document establishes a robust theoretical framework to predict its solubility profile across a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic (equilibrium) and kinetic solubility, empowering researchers in drug discovery and chemical development to generate reliable data for informed decision-making.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely a preliminary checkbox but a foundational pillar of its development lifecycle. Poor solubility can lead to a cascade of challenges, including low bioavailability, inaccurate structure-activity relationship (SAR) data from in-vitro assays, and significant hurdles in formulation and process chemistry.[1][2] this compound is a substituted aniline derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry. Its solubility profile dictates the choice of reaction media, purification strategies like crystallization, and its suitability for various screening and assay formats. This guide bridges the gap between theoretical prediction and practical measurement, offering a dual perspective essential for laboratory practice.

Molecular Structure and Physicochemical Property Analysis

To predict the solubility of this compound, we must first dissect its molecular architecture and understand the interplay of its constituent functional groups. The principle of "like dissolves like" is the guiding tenet, stating that a solute will dissolve best in a solvent that shares similar intermolecular forces.[3][4][5]

The structure consists of an aniline core functionalized with three key substituents:

-

Aniline Core (-NH₂ group): The amino group is polar and acts as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen). This functional group imparts a significant degree of polarity to the molecule and is a primary site for interaction with protic and polar solvents.

-

Bromo Substituent (-Br): As a halogen, bromine is an electronegative atom that withdraws electron density through the inductive effect, adding a dipole moment and increasing the molecule's overall polarity. Its size and mass also contribute to stronger van der Waals forces.

-

Methoxy Substituent (-OCH₃): The ether linkage is polar, and the oxygen atom's lone pairs can act as a hydrogen bond acceptor. While the methyl portion is nonpolar, the C-O bonds introduce a dipole, enhancing solubility in polar solvents.

-

Methyl Substituent (-CH₃): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule. Its presence can slightly decrease solubility in highly polar solvents like water but may improve it in less polar organic solvents.[6]

Synthesis of Properties: this compound is an amphiphilic molecule with a moderately polar character. It possesses both hydrogen bond donating (-NH₂) and accepting (-NH₂ and -OCH₃) sites, which favor interactions with polar protic solvents. The overall dipole moment, enhanced by the bromo and methoxy groups, promotes solubility in polar aprotic solvents. However, the aromatic ring and the methyl group constitute a significant nonpolar region, allowing for favorable van der Waals interactions with nonpolar solvents.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the analysis above, a qualitative solubility profile for this compound in common organic solvents can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | 33.0 | High | Strong hydrogen bonding interactions with the -NH₂ and -OCH₃ groups are expected to drive high solubility.[7] |

| Ethanol | Polar Protic | 4.3 | 24.3 | High to Moderate | Similar to methanol, but the slightly larger nonpolar ethyl group may marginally reduce solubility compared to methanol.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | High | A powerful, highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | High | Similar to DMSO, its high polarity makes it an excellent solvent for many moderately polar organic compounds. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderate | A polar aprotic solvent that should effectively solvate the molecule, though perhaps less effectively than DMSO or DMF. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Moderate | Its moderate polarity should allow for good dissolution of the compound. |

| Dichloromethane (DCM) | Low-Polarity Aprotic | 3.1 | 9.1 | Moderate to High | Balances polarity and nonpolar character, making it effective at dissolving molecules with mixed properties. |

| Ethyl Acetate | Low-Polarity Aprotic | 4.4 | 6.0 | Moderate | Can act as a hydrogen bond acceptor and has sufficient polarity to interact with the solute's polar groups. |

| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Low to Moderate | Van der Waals interactions between the aromatic rings of toluene and the solute will promote some solubility. |

| Hexane / Cyclohexane | Nonpolar Aliphatic | 0.1 / 0.2 | 1.9 / 2.0 | Poor / Insoluble | The solvent's inability to form strong interactions with the polar -NH₂, -Br, and -OCH₃ groups will result in very low solubility.[3] |

Solvent property data sourced from multiple chemical reference tables.[8][9]

Experimental Protocols for Solubility Determination

While predictions are useful, empirical determination is essential for quantitative accuracy. The following protocols describe the gold-standard equilibrium method and a high-throughput kinetic method relevant to early-stage drug discovery.

Protocol 1: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.[10][11][12]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vial at high speed.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This is often the preferred method to remove fine particulates.

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, like acetonitrile) of a precise, known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Accurately dilute a sample of the saturated supernatant to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC-UV or UV-Vis spectrophotometry.

-

-

Calculation: Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the equilibrium solubility of the compound in the test solvent.

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol 2: High-Throughput Kinetic Solubility Screening

In early drug discovery, speed is paramount. Kinetic solubility assays provide a rapid assessment of a compound's tendency to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous or organic medium.[13][14] This method is well-suited for automation.

Objective: To rapidly estimate the solubility of a compound for initial screening purposes.

Materials and Equipment:

-

Stock solution of this compound in DMSO (e.g., 10 mM)

-

Selected organic solvents

-

96-well plates (e.g., filter plates for separation, UV-transparent plates for analysis)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate centrifuge (if using non-filter plates)

-

Plate reader (UV-Vis or nephelometer for light scattering)

Procedure:

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Using an automated liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells. This creates a supersaturated solution and induces precipitation if the compound's solubility limit is exceeded. A typical final DMSO concentration is kept low (1-5%) to minimize its co-solvent effects.[2]

-

Incubation: Seal the plate and incubate on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Separation (if using UV-Vis): If precipitation is observed and quantification is desired, separate the precipitate from the solution.

-

Filter Plate Method: Place the filter plate on a vacuum manifold connected to a collection plate. Apply vacuum to draw the soluble fraction through the filter.

-

Centrifugation Method: Centrifuge the plate at high speed to pellet the precipitate. Carefully aspirate the supernatant for analysis.

-

-

Analysis:

-

Nephelometry: Measure the turbidity (light scattering) of each well directly using a nephelometer. Higher scattering indicates lower solubility. This method is very fast as no separation step is required.[14]

-

UV-Vis Spectroscopy: Transfer the clarified supernatant to a UV-transparent plate and measure the absorbance at the compound's λ_max.

-

-

Data Interpretation: The solubility is determined by comparing the absorbance of the sample to a calibration curve prepared in the same solvent system or reported as the concentration at which precipitation is first observed.

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Conclusion

This compound is a molecule of moderate polarity, possessing functional groups capable of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. This structural composition suggests high solubility in polar solvents such as alcohols, DMSO, and DMF; moderate solubility in solvents of intermediate polarity like dichloromethane and ethyl acetate; and poor solubility in nonpolar aliphatic solvents like hexane. While this predictive framework provides a strong foundation for experimental design, it is imperative for researchers to perform empirical measurements. The detailed shake-flask and high-throughput protocols provided in this guide offer robust, validated methodologies for generating the high-quality, quantitative solubility data required to accelerate research and development in the chemical and pharmaceutical sciences.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Alexy, R., Kümmerer, K., & Klahn, T. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 125, 289-296. Available from: [Link]

-

Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Pan, L., et al. (2009). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 98(4), 1361-1373. Available from: [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Graphviz. (2024). Style. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]

-

Graphviz. (2025). Node Attributes. Retrieved from [Link]

-

Graphviz. (n.d.). User Guide. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Fagerberg, J. H., & Bergström, C. A. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 16(5), 1215-1219. Available from: [Link]

-

de Campos, D. P., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. Available from: [Link]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Graphviz. (2024). Edge Attributes. Retrieved from [Link]

-

Jack Q @ GitHub. (n.d.). Graphviz/Dot. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Hansch, C., Leo, A., & Hoekman, D. (n.d.). Solvent Physical Properties. Retrieved from a private university resource page on solvent properties. A similar public table is available at [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

-

Ellson, J., et al. (2006). Drawing graphs with dot. MIT. Retrieved from [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

GitHub. (2017). DOT language for graph. Retrieved from [Link]

-

Medium. (2017). DOT language — Beginner. (Graph description language). Retrieved from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Available from: [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Available from: [Link]

- Panigrahi, G. P., & Misro, P. K. (1980). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Indian Journal of Chemistry, 19A, 101-104. Available from: a private university repository, abstract available publicly.

-

Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-4454. Available from: [Link]

-

Biernasiuk, A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4983. Available from: [Link]

Sources

- 1. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solvescientific.com.au [solvescientific.com.au]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Jack Q's Blog [jack-q.github.io]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 9. Solvent Physical Properties [people.chem.umass.edu]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. scielo.br [scielo.br]

- 13. enamine.net [enamine.net]

- 14. bmglabtech.com [bmglabtech.com]

A Spectroscopic Guide to 5-Bromo-3-methoxy-2-methylaniline: An In-depth Technical Analysis

Introduction

5-Bromo-3-methoxy-2-methylaniline is a substituted aniline that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1][2] The precise arrangement of its functional groups—a bromine atom, a methoxy group, and a methyl group on the aniline core—offers multiple reaction sites for further chemical modification. Accurate structural elucidation is paramount for its effective utilization, and a combination of spectroscopic techniques provides the definitive data required for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous information about the electronic environment of each proton and carbon atom, respectively.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic protons.[3]

-

Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | Doublet | 1H | H-6 (Aromatic) |

| ~6.5 - 6.7 | Doublet | 1H | H-4 (Aromatic) |

| ~3.8 | Singlet | 2H | -NH₂ (Amine) |

| 3.79 | Singlet | 3H | -OCH₃ (Methoxy) |

| 2.15 | Singlet | 3H | -CH₃ (Methyl) |

Interpretation and Causality:

-

Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are expected to appear as doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz). The electron-donating amino and methoxy groups will shield these protons, causing them to appear at a relatively upfield chemical shift for aromatic protons. The proton at H-6 will likely be slightly downfield compared to H-4 due to the deshielding effect of the adjacent bromine atom.

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected in the range of 3.5-4.5 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet around 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[4]

-

Methyl Protons (-CH₃): The methyl group protons will also be a sharp singlet, typically appearing further upfield around 2.1-2.3 ppm due to the shielding effect of being attached to the aromatic ring.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 or 125 MHz for a 400 or 500 MHz instrument, respectively.

-

Parameters: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans and a relaxation delay of 2-5 seconds are necessary due to the longer relaxation times of quaternary carbons.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-3 (C-OCH₃) |

| ~145 | C-1 (C-NH₂) |

| ~135 | C-5 (C-Br) |

| ~120 | C-6 (CH) |

| ~115 | C-2 (C-CH₃) |

| ~105 | C-4 (CH) |

| ~55 | -OCH₃ (Methoxy) |

| ~17 | -CH₃ (Methyl) |

Interpretation and Causality:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the oxygen of the methoxy group (C-3) is expected to be the most downfield due to the strong deshielding effect of oxygen. Similarly, the carbon attached to the nitrogen of the amine group (C-1) will also be significantly downfield. The carbon bearing the bromine (C-5) will be shifted downfield, while the carbons with attached protons (C-4, C-6) will be further upfield. The quaternary carbon with the methyl group (C-2) will also be in the aromatic region.

-

Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected around 55 ppm, a typical value for an aromatic methoxy group. The methyl carbon (-CH₃) will be the most upfield signal, appearing around 17 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2950 - 2850 | C-H stretch (aliphatic) | -CH₃, -OCH₃ |

| 1620 - 1580 | N-H bend | Amine (-NH₂) |

| 1600 - 1450 | C=C stretch (aromatic) | Aromatic Ring |

| 1250 - 1200 | C-O stretch (asymmetric) | Aryl Ether |

| 1050 - 1000 | C-O stretch (symmetric) | Aryl Ether |

| 850 - 750 | C-H bend (out-of-plane) | Aromatic Ring |

| 600 - 500 | C-Br stretch | Bromoalkane |

Interpretation and Causality:

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, ether, and bromo functional groups.[5]

-

N-H Vibrations: The primary amine will exhibit two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations. An N-H bending vibration will also be present around 1620-1580 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be just below 3000 cm⁻¹. Out-of-plane C-H bending in the fingerprint region (850-750 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.

-

C-O and C-Br Vibrations: Strong C-O stretching bands from the aryl ether will be prominent in the 1250-1000 cm⁻¹ region. The C-Br stretch is expected at a lower frequency, typically in the 600-500 cm⁻¹ range.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically results in a prominent molecular ion peak with less fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data (EI):

| m/z | Interpretation |

| 215 / 217 | Molecular ion (M⁺, M⁺+2) peak with ~1:1 ratio |

| 200 / 202 | [M - CH₃]⁺ |

| 187 / 189 | [M - CO]⁺ |

| 107 | [M - Br - CH₃]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The molecular formula of this compound is C₈H₁₀BrNO. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 215 and 217, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would include the loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z 200/202. Loss of a neutral carbon monoxide (CO) molecule is also a possibility, leading to a fragment at m/z 187/189. Further fragmentation could involve the loss of the bromine atom and a methyl group, resulting in a fragment at m/z 107.

IV. Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a process of integrating the data from multiple spectroscopic techniques. The following workflow illustrates this logical progression:

Caption: Integrated workflow for structural elucidation.

V. Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this valuable chemical intermediate. The predictive nature of this analysis, grounded in fundamental principles and data from analogous structures, serves as a reliable reference for scientists working in synthetic chemistry and drug discovery.

References

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

American Chemical Society. (2018). Supporting Information for Ru-Catalyzed Reductive Amination of Aldehydes with Amines using B2(OH)4/H2O as a Hydrogen Source. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxyaniline. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-methoxy-n,n-dimethylaniline (C9H12BrNO). Retrieved from [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline - NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-o-toluidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

-

PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

-

ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

-

AccelaChem. (n.d.). 3-Bromo-5-methoxy-N-methylaniline Hydrochloride. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 5-Bromo-3-methoxy-2-methyl-1-pentene. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aniline [webbook.nist.gov]

A Technical Guide to 5-Bromo-3-methoxy-2-methylaniline for Advanced Research Applications

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 5-Bromo-3-methoxy-2-methylaniline, covering its commercial availability, physicochemical properties, safe handling protocols, and its emerging potential as a key building block in the synthesis of novel therapeutic agents. This document is designed to bridge the gap between foundational chemistry and practical application, offering field-proven insights into the strategic use of this versatile molecule.

Executive Summary: The Strategic Value of a Polysubstituted Aniline

This compound (CAS No. 1082040-45-6) is a highly functionalized aromatic amine. The specific arrangement of its substituents—a bromine atom, a methoxy group, and a methyl group on the aniline core—creates a molecule with distinct electronic and steric properties. This unique configuration makes it a valuable intermediate for introducing complex functionalities into larger molecules, particularly in the field of medicinal chemistry. The bromine atom serves as a versatile handle for cross-coupling reactions, the amino group allows for amide bond formation and other nucleophilic substitutions, while the methoxy and methyl groups influence the molecule's solubility, lipophilicity, and metabolic stability. This guide will explore the practical implications of these features for researchers aiming to leverage this compound in their synthetic endeavors.

Commercial Availability and Procurement

This compound is available from a select number of specialized chemical suppliers. Researchers can procure this compound in research-grade quantities, typically with purities of 97% or higher. Bulk quantities may be available through custom synthesis requests.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Sunway Pharm Ltd[1] | 1082040-45-6 | 97% | 100mg, 250mg, 1g | Pricing is available on their website. They also offer a Certificate of Analysis (COA) and NMR data upon request.[1] |

| ChemicalBook[2] | 1082040-45-6 | N/A | Inquiry-based | Provides aggregated supplier information and basic physicochemical properties.[2] |

Note: The availability and pricing from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1082040-45-6 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| Appearance | Not explicitly stated, but related bromoanilines are typically crystalline solids ranging from white to pale brown. | Inferred from related compounds |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

While detailed, experimentally verified spectroscopic data for this specific isomer is not widely published, suppliers like Sunway Pharm may provide NMR data upon request.[1] For reference, the NMR spectrum of the related isomer, 4-Bromo-2-methylaniline, is publicly available and can offer insights into expected peak patterns.[3]

Safety, Handling, and Hazard Mitigation

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is based on the known hazards of structurally similar bromoaniline compounds and should be treated as a guideline. A thorough risk assessment should be conducted before handling this chemical.

Based on data for related compounds such as 5-Bromo-2-methylaniline, this class of chemicals is generally considered hazardous.

Potential Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

Synthetic Pathways and Plausible Mechanisms

A likely synthetic approach would involve the bromination of 3-methoxy-2-methylaniline. Given the directing effects of the amino (ortho-, para-), methyl (ortho-, para-), and methoxy (ortho-, para-) groups, direct bromination could lead to a mixture of products. A more controlled approach would be to first protect the highly activating amino group as an acetanilide. This moderation of reactivity allows for more selective electrophilic substitution.

Below is a proposed workflow for the synthesis of this compound:

Caption: A proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Protection of the Amino Group: The initial acetylation of the amino group is a critical step. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group. This prevents polybromination and improves the regioselectivity of the subsequent bromination step.

-

Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings. It is easier to handle than liquid bromine and often provides higher yields with fewer byproducts. The substitution is directed to the position para to the activating acetamido group.

-

Deprotection: The final step is the hydrolysis of the amide back to the amine. This can be achieved under either acidic or basic conditions, yielding the final product.

An alternative route could involve the reduction of a corresponding nitro compound, such as 1-bromo-5-methoxy-2-methyl-3-nitrobenzene. This method is common for synthesizing anilines when the desired substitution pattern is not easily accessible through direct electrophilic substitution on the aniline itself.[6]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are a cornerstone of modern medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[7][8] The introduction of a bromine atom can significantly enhance the biological activity of a molecule by increasing its lipophilicity, which can improve membrane permeability, and by providing a site for metabolic modification or specific interactions with biological targets.

Potential as a Key Building Block:

This compound is a trifunctional building block, offering multiple points for diversification in a synthetic campaign. This makes it particularly valuable for the construction of compound libraries for high-throughput screening.

Caption: Reactive sites and potential derivatizations of the title compound.

Relevance to Known Bioactive Scaffolds:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The functionalities present in this compound could be utilized to synthesize novel inhibitors targeting specific kinases involved in cancer and inflammatory diseases.

-

GPCR Ligands: The synthesis of a potent dopamine D2/D3 and serotonin-3 (5-HT3) receptor antagonist has been described using a structurally related bromo-methoxy-methylaminopyridine derivative.[9] This suggests that the title compound could be a valuable precursor for developing new ligands for G-protein coupled receptors.

-

SIRT6 Activators: A related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential therapeutics for cancer.[10]

The unique substitution pattern of this compound provides a scaffold that can be readily elaborated into a diverse range of complex molecules with the potential for significant biological activity.

Conclusion and Future Outlook

This compound represents a valuable and versatile chemical tool for researchers in organic synthesis and drug discovery. Its commercial availability, combined with its multiple reactive sites, makes it an attractive starting material for the development of novel compounds. While a dedicated body of literature for this specific isomer is still emerging, its structural similarity to other well-utilized halogenated anilines strongly suggests its potential as a key building block for the next generation of therapeutic agents. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this promising molecule into their research programs.

References

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved January 17, 2026, from [Link]

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.

-

PrepChem.com. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound - CAS:1082040-45-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 1082040-45-6 [chemicalbook.com]

- 3. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR [m.chemicalbook.com]

- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 9. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

safety and handling precautions for 5-Bromo-3-methoxy-2-methylaniline

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-methoxy-2-methylaniline

Introduction

This compound (CAS No. 1082040-45-6; Molecular Formula: C8H10BrNO) is a substituted aniline derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery.[1][2] Its multifunctional structure, featuring bromo, methoxy, and amine groups, makes it a versatile intermediate for synthesizing complex target molecules, particularly in the development of novel therapeutics.[3]

However, the inherent reactivity and toxicological profile of halogenated anilines necessitate a rigorous and well-informed approach to safety and handling. Comprehensive safety data for this specific compound is not widely available. Therefore, this guide employs a precautionary principle, drawing upon established data from structurally analogous compounds to provide a robust framework for its safe use. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Inferred Hazard Identification and Classification

Based on the hazard profiles of closely related brominated and methylated anilines, this compound is presumed to be a hazardous substance. The following GHS classification is inferred from analogs and represents a conservative safety approach.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][7][8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4][5][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][9][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[9][11] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[11] |

Toxicological Profile and Routes of Exposure

The primary toxicological concern with aniline derivatives is their systemic effects, particularly on the blood. The causality is well-understood: anilines can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity.

-

Primary Routes of Exposure: Inhalation of dust or aerosols, dermal (skin) contact, and ingestion.[4][7][9]

-

Acute Effects: Immediate health effects include irritation to the skin, eyes, and respiratory tract upon contact.[4][7][8] Systemic effects following significant exposure can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and nausea, indicative of methemoglobinemia.

-

Chronic Effects: Prolonged or repeated exposure may lead to cumulative damage to organs, particularly the liver, spleen, and hematopoietic system.[9][11] While specific carcinogenicity data for this compound is unavailable, some substituted anilines are classified as suspected carcinogens, warranting cautious handling to minimize long-term exposure.[12]

Laboratory Handling and Exposure Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safely handling this compound.

Engineering Controls

The primary defense is to minimize exposure at the source.

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood to control the release of dust and vapors.[13][14]

-

Ventilation: General laboratory ventilation should be maintained to ensure multiple air changes per hour, preventing the accumulation of fugitive emissions.

-

Emergency Equipment: A safety shower and eyewash station must be located in immediate proximity to the handling area and be tested regularly.[7][8][12]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The selection must be based on the potential for exposure during a given task.

Table 2: Recommended Personal Protective Equipment (PPE)

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Long-sleeved lab coat | Not required if performed in a fume hood. |

| Solution Preparation/Reaction | Chemical safety goggles | Nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Not required if performed in a fume hood. |

| Large Scale (>50g) Operations | Face shield over chemical safety goggles | Heavier-duty chemical-resistant gloves | Chemical-resistant apron or suit | Consider a NIOSH-approved respirator with organic vapor/particulate cartridges if there is any risk of breaching containment.[7][12][15] |

| Spill Cleanup | Face shield over chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable coveralls | NIOSH-approved air-purifying respirator with appropriate cartridges.[15] |

Hygiene and Administrative Protocols

-

Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[7][11]

-

Remove any contaminated clothing immediately and launder it before reuse or dispose of it as hazardous waste.[7][16]

-

Designate specific areas for the storage and handling of this compound to prevent cross-contamination.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][13][14] The storage area should be secured and accessible only to authorized personnel.[7][11][14]

-

Incompatible Materials: Segregate from strong oxidizing agents and strong acids, as these can lead to vigorous or exothermic reactions.[4][7]

-

Stability: The compound is stable under recommended storage conditions.[4][7] Avoid exposure to excessive heat or direct sunlight.[7][14]

-

Hazardous Decomposition: Thermal decomposition or combustion will produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[4][8][9]

Emergency and First Aid Procedures